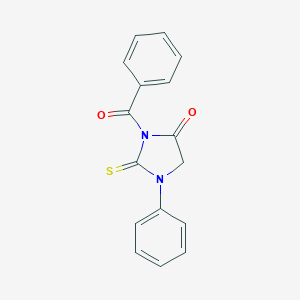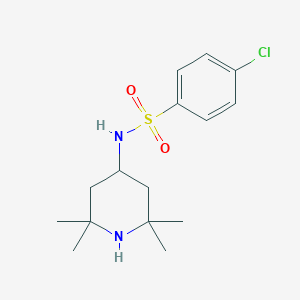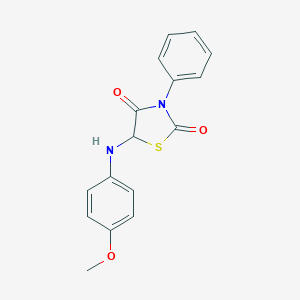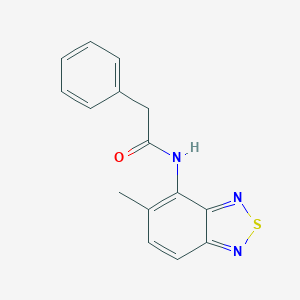![molecular formula C13H18N2O2S B246245 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CPCCOEt, is a chemical compound that has been widely used in scientific research for its unique properties.
Applications De Recherche Scientifique
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been used to study the role of mGluR1 in these processes, as well as in various disease states such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Mécanisme D'action
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide acts as a competitive antagonist of mGluR1, binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the activity of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, a key process involved in learning and memory. 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful tool for studying the role of mGluR1 in various physiological and disease states. However, it should be noted that 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not a completely selective antagonist of mGluR1 and can also bind to other receptors, such as mGluR5. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more selective mGluR1 antagonists with improved pharmacological properties. Additionally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used to study the role of mGluR1 in other disease states, such as depression and anxiety. Finally, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could be used in combination with other compounds to investigate the potential for synergistic effects in various experimental settings.
In conclusion, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a valuable tool for studying the role of mGluR1 in various physiological and disease states. While there are limitations to its use, 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been widely used in scientific research and has provided valuable insights into the function of this important receptor. Further research is needed to fully understand the potential of 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and other mGluR1 antagonists in various experimental settings.
Méthodes De Synthèse
2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene with the corresponding amine in the presence of a base, followed by acylation with 2,2-dimethylpropanoyl chloride. The resulting compound can then be purified using standard techniques such as column chromatography.
Propriétés
Formule moléculaire |
C13H18N2O2S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)12(17)15-11-9(10(14)16)7-5-4-6-8(7)18-11/h4-6H2,1-3H3,(H2,14,16)(H,15,17) |
Clé InChI |
ZPOZVHBFAVHLLC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)